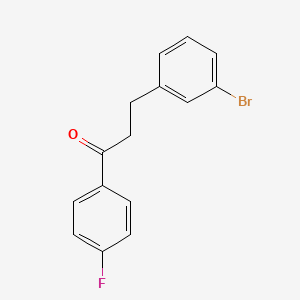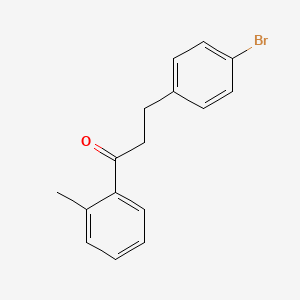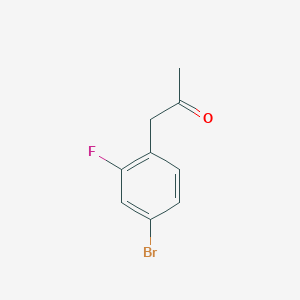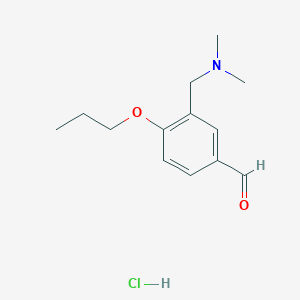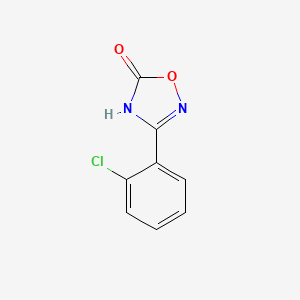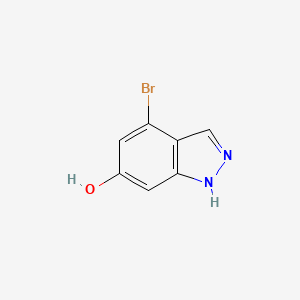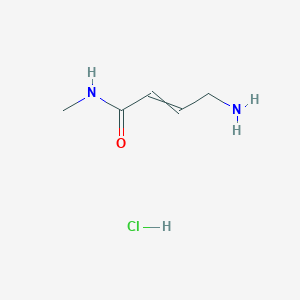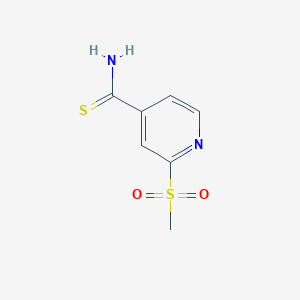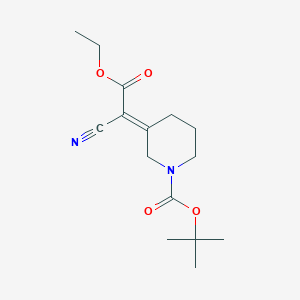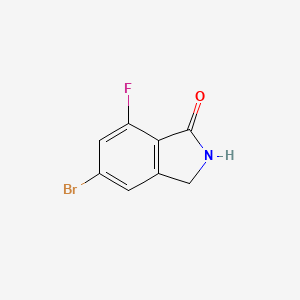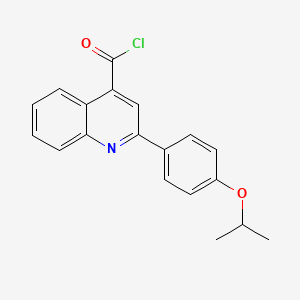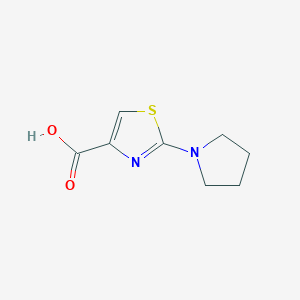
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid
描述
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors . The synthesis of compounds containing a thiazole ring can be achieved through coordination reactions .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is characterized by a pyrrolidine ring and a thiazole ring . The thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The chemical reactions of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid are influenced by the substituents on the thiazole ring . The presence of p-chloro and p-hydroxyl groups at the phenyl ring can affect the antimicrobial activity of synthesized 2,4-disubstituted thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid are influenced by the presence of the pyrrolidine and thiazole rings . The compound resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用
Synthesis and Characterization
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid and its derivatives are primarily involved in synthesis and characterization studies. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds involving derivatives of 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, characterizing them using various physicochemical parameters and spectral methods (Patel & Patel, 2015). Similarly, Belveren et al. (2017) developed a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, enhancing the efficiency and selectivity of the desired products (Belveren et al., 2017).
Antimicrobial and Antibacterial Activity
Several studies have focused on the antimicrobial and antibacterial properties of compounds containing 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid. For example, a study by Nural et al. (2018) demonstrated significant antibacterial activity against various bacterial strains, including M. tuberculosis, from derivatives of 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid (Nural et al., 2018). Stanchev et al. (1999) also found moderate antibacterial activity against a range of bacteria and fungi in compounds containing thiazole and oxazole moieties, including 2-(pyrrolidinyl)thiazole-4-carboxylic acid (Stanchev et al., 1999).
Application in Corrosion Inhibition
Research by Chaitra et al. (2016) explored the use of thiazole-based pyridine derivatives, which include 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, as potential corrosion inhibitors for mild steel. They demonstrated that these compounds have a significant effect on corrosion inhibition, providing insight into industrial applications (Chaitra et al., 2016).
Bioisosteric Replacement and Inhibitor Design
Cui et al. (2005) designed and synthesized a series of thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives for use as inhibitors, demonstrating their potential in the development of pharmaceutical agents (Cui et al., 2005).
Miscellaneous Applications
Further, research on 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid extends to various other fields, such as the study of dynamic tautomerism (Bhatia et al., 2013) (Bhatia et al., 2013), and synthesis of complex molecular frameworks for dye adsorption (Zhao et al., 2020) (Zhao et al., 2020).
未来方向
The future directions for the study of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid could involve further exploration of its biological activities and the design of new pyrrolidine compounds with different biological profiles . Additionally, the influence of steric factors on biological activity and the structure–activity relationship of the studied compounds could be investigated .
属性
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALABIYZPKXBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532197.png)
![3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1532198.png)
